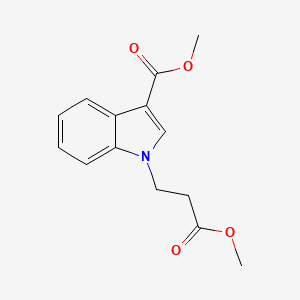
N-tert-Butyl-P-phenyl-N'-propan-2-ylphosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide typically involves a multi-step process. One common method includes the reaction of tert-butylamine with phenylphosphonic dichloride under controlled conditions to form the intermediate product. This intermediate is then reacted with isopropylamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic diamides .
Aplicaciones Científicas De Investigación
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-α-phenylnitrone: Known for its free radical scavenging activity and neuroprotective effects.
N-tert-Butyl-α-phenylnitrone oxide: Similar in structure but with different reactivity and applications.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Propiedades
Número CAS |
111783-67-6 |
|---|---|
Fórmula molecular |
C13H23N2OP |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-methyl-N-[phenyl-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H23N2OP/c1-11(2)14-17(16,15-13(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H2,14,15,16) |
Clave InChI |
VDNPYPDOSZMGJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NP(=O)(C1=CC=CC=C1)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


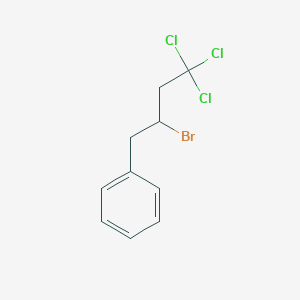



![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

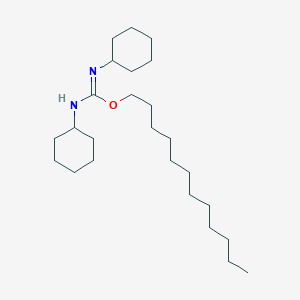
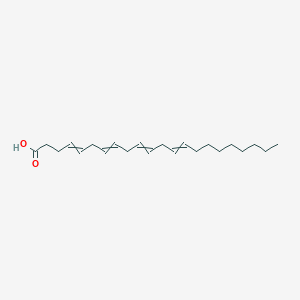
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
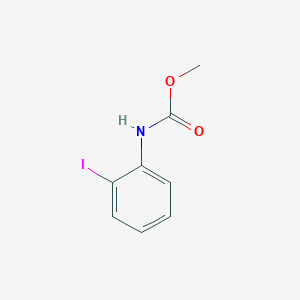
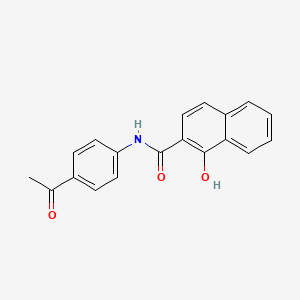
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
